3-[(Trifluoromethyl)sulfonyl]phenacyl bromide
Description
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c10-5-8(14)6-2-1-3-7(4-6)17(15,16)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWUNHHSQVTXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193590 | |
| Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187435-20-5 | |
| Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Physical Properties
- IUPAC Name : 2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
- SMILES : C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)CBr
- InChIKey : RPWUNHHSQVTXPL-UHFFFAOYSA-N
Synthesis of 3-(Trifluoromethylsulfonyl)acetophenone Precursor
The synthesis of this compound begins with the preparation of its precursor, 3-(trifluoromethylsulfonyl)acetophenone . Two primary routes have been explored:
Sulfonylation of 3-Bromoacetophenone
This method involves reacting 3-bromoacetophenone with trifluoromethylsulfonyl chloride under palladium-catalyzed cross-coupling conditions. The reaction typically employs a base such as triethylamine to neutralize HCl byproducts.
$$
\text{3-Bromoacetophenone} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Pd catalyst, Base}} \text{3-(Trifluoromethylsulfonyl)acetophenone}
$$
Optimization Notes :
Direct Sulfonation of Acetophenone Derivatives
An alternative approach involves introducing the trifluoromethylsulfonyl group via electrophilic aromatic substitution. However, this method is less common due to the low reactivity of acetophenone toward direct sulfonation and the need for harsh conditions.
Bromination of 3-(Trifluoromethylsulfonyl)acetophenone
The critical step in synthesizing the target compound is the α-bromination of the acetyl group. This process has been extensively studied in patent literature, particularly for analogous trifluoromethylphenacyl bromides.
Bromination Reagents and Conditions
- Bromine (Br₂) : Traditional bromination using bromine in acetic acid or dichloromethane at 0–25°C achieves moderate yields but risks over-bromination to the dibromo derivative (α,α-dibromo-3-trifluoromethylsulfonylacetophenone).
- N-Bromosuccinimide (NBS) : NBS in tetrahydrofuran (THF) under radical-initiated conditions offers better selectivity, minimizing dibromide formation.
Reaction Mechanism :
The bromination proceeds via an enol intermediate , where the electron-withdrawing –SO₂CF₃ group stabilizes the transition state, accelerating the reaction.
$$
\text{3-(Trifluoromethylsulfonyl)acetophenone} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}
$$
Challenges in Bromination
- Thermal Decomposition : At temperatures above 100°C , the product undergoes retro-bromination, regenerating the starting acetophenone and dibromo byproduct.
- Equilibrium Limitations : Distillation-based purification is ineffective due to thermal instability, with equilibrium favoring only 80% purity in distillates.
Crystallization-Based Purification
To circumvent thermal degradation, low-temperature crystallization is the preferred isolation method, as detailed in patent EP1752438A2.
Solvent Selection and Protocol
- Solvents : Hexane, toluene, or dichloromethane are used due to their low polarity and ability to precipitate the product at subambient temperatures.
- Procedure :
- Dissolve the crude bromination mixture in dichloromethane at 25°C .
- Cool gradually to –78°C to induce crystallization.
- Filter and wash with cold solvent to remove dibromo impurities.
Yield and Purity :
- Crystallization at –78°C achieves >95% purity with yields exceeding 70% .
- The dibromo byproduct remains soluble in the mother liquor, enabling effective separation.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromine in CH₃COOH | Br₂, CH₃COOH | 0–25°C, 12 h | 60–65% | 80–85% |
| NBS in THF | NBS, AIBN, THF | Reflux, 6 h | 70–75% | 90–92% |
| Crystallization | Dichloromethane | –78°C, 2 h | 70–75% | >95% |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives. This compound is particularly useful in the synthesis of heterocycles, which are essential in pharmaceuticals and agrochemicals.
Example Reactions
- Synthesis of Heterocycles : The compound can be utilized to create five- and six-membered heterocycles through reactions with thioureas or other nucleophiles.
- C(sp3)-H Activation : It has been employed in metal-free methodologies for C-H bromination of aromatic ketones, showcasing its utility in functionalizing complex molecules.
Material Science
Development of Specialty Chemicals
The unique properties of this compound make it suitable for use in creating specialty chemicals, including polymers and agrochemicals. Its reactivity can be harnessed to develop materials with specific functionalities, enhancing performance in various applications.
Analytical Chemistry
Use in Analytical Techniques
Due to its distinctive chemical behavior, this compound can be employed in analytical chemistry for the detection and quantification of other substances. Its reactivity with nucleophiles allows for the development of assays that leverage these interactions for analytical purposes.
Summary Table of Applications
| Application Area | Specific Uses | Notable Characteristics |
|---|---|---|
| Organic Synthesis | Intermediate for heterocycles | Electrophilic nature enhances reactivity |
| Medicinal Chemistry | Potential antimicrobial and anticancer agents | Similar compounds show significant biological activity |
| Material Science | Development of specialty chemicals | Unique properties enable tailored functionalities |
| Analytical Chemistry | Detection and quantification techniques | Reactivity allows for innovative assay designs |
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide involves its electrophilic nature, which allows it to react with nucleophiles. The trifluoromethylsulfonyl group enhances the electrophilicity of the phenacyl bromide moiety, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce the trifluoromethylsulfonyl group into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide with key analogs based on substituent effects, reactivity, and applications.
4-Fluoro-3-(trifluoromethyl)phenacyl Bromide
- Structure : A phenacyl bromide with a trifluoromethyl (-CF₃) and fluorine substituent at the 3- and 4-positions of the benzene ring, respectively.
- Molecular Weight : 285.036 g/mol .
- Reactivity : The electron-withdrawing -CF₃ and -F groups polarize the carbonyl, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attacks, similar to other activated phenacyl bromides.
- Applications : Used in synthesizing fluorinated intermediates for pharmaceuticals or agrochemicals.
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl Bromide
- Structure : Features bromine at position 3, fluorine at position 2, and -CF₃ at position 5.
- Molecular Formula : C₉H₄Br₂F₄O .
- Key Differences: Multiple halogen substituents increase steric hindrance but also stabilize intermediates in coupling reactions.
4-Chloro Phenacyl Bromide (from Antimicrobial Studies)
- Structure : A phenacyl bromide with a chlorine substituent at the 4-position.
- Applications : Demonstrated antimicrobial activity against bacterial and fungal strains when incorporated into naphthyl ether derivatives .
- Comparison : The -SO₂CF₃ group in the target compound may confer superior metabolic stability compared to -Cl, owing to the trifluoromethylsulfonyl group’s resistance to enzymatic degradation.
Phosphonium Analogs (e.g., (3-Phenylpropyl)triphenylphosphonium Bromide)
- Structure : Phosphonium salts with aromatic or alkyl substituents, such as (3-phenylpropyl)triphenylphosphonium bromide .
- Applications : Used in mitochondrial targeting probes due to their positive charge and lipophilicity .
- Contrast : Unlike phosphonium salts, phenacyl bromides are neutral but highly electrophilic, favoring different reaction pathways (e.g., alkylation vs. nucleophilic substitution).
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Electrophilicity : The -SO₂CF₃ group in this compound likely increases electrophilicity compared to -CF₃ or halogens alone, accelerating reactions like SN₂ substitutions or Michael additions.
- Stability : Trifluoromethylsulfonyl groups are less prone to hydrolysis than esters or amides, enhancing shelf-life under ambient conditions.
Limitations and Contradictions in Evidence
- Comparisons rely on structurally similar phenacyl or phosphonium bromides.
- Data Gaps : Detailed kinetic or thermodynamic data (e.g., reaction rates, solubility) for the target compound are absent, necessitating extrapolation from analogs.
Biological Activity
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a sulfonyl moiety, which significantly influence its biological activity. The presence of these functional groups enhances the compound's lipophilicity and stability, making it a promising candidate for various therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity against various strains. For instance, it showed an MIC of 4.88 µg/mL against B. mycoides, E. coli, and C. albicans .
- Mechanism of Action : The sulfonyl group is believed to play a crucial role in disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple human cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 22.4 | - |
| PC3 | - | - |
| A431 | - | - |
| HePG2 | - | - |
| HOS | - | - |
| PACA2 | - | - |
| BJ1 | - | - |
The compound demonstrated IC50 values better than Doxorubicin in some cases, indicating its potential as an effective anticancer agent .
Case Studies and Research Findings
- Study on Tuberculosis Inhibition : In a recent investigation, derivatives of phenacyl bromide were synthesized and tested for their efficacy against M. tuberculosis. The results indicated that compounds derived from phenacyl bromide showed significant antibacterial activity, suggesting that modifications to the phenacyl structure can enhance therapeutic effects .
- Anticancer Efficacy : Another study focused on the synthesis of urea derivatives containing sulfonyl groups, which were tested against various cancer cell lines. Compounds similar to this compound displayed IC50 values lower than those of established chemotherapeutics, indicating their potential for further development .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The trifluoromethyl and sulfonyl groups facilitate binding to enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : The compound may also affect signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.
Q & A
Q. How can computational modeling predict the compound’s behavior in novel reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
